6''-Malonylastragalin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

See also: Moringa oleifera leaf (part of).

Activité Biologique

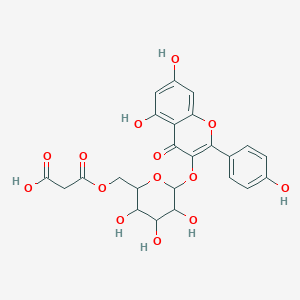

6''-Malonylastragalin, a flavonoid glycoside, is derived from the plant species Astragalus and is recognized for its diverse biological activities. This compound, with the molecular formula C24H22O14, has garnered attention in phytochemistry and pharmacology due to its potential therapeutic benefits, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a malonyl group attached to astragalin (kaempferol 3-O-glucoside). Its structure contributes to its solubility and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H22O14 |

| Molecular Weight | 534.42 g/mol |

| CAS Number | 81149-02-2 |

| Solubility | Soluble in water |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : As a flavonoid, it scavenges free radicals and reduces oxidative stress in cells, which is critical in preventing cellular damage associated with various diseases .

- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissue models .

- Anticancer Properties : Studies have shown that this compound induces apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and MAPK signaling pathways .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound:

- Apoptosis Induction : In human leukemia cell lines, it was found to induce apoptosis via mitochondrial pathways. The compound activated caspases and altered mitochondrial membrane potential, leading to cell death.

- Antioxidant Capacity : The compound exhibited significant DPPH radical scavenging activity, indicating its potential as a natural antioxidant agent .

In Vivo Studies

Research on animal models has further elucidated its biological effects:

- Anti-inflammatory Effects : In a murine model of acute inflammation, administration of this compound led to a marked decrease in paw edema and inflammatory markers such as TNF-alpha and IL-6 .

- Anticancer Efficacy : In studies involving tumor-bearing mice, treatment with this compound resulted in reduced tumor size and enhanced survival rates compared to control groups .

Case Studies

-

Study on Antioxidant Properties :

A study assessed the antioxidant effects of this compound using various assays (DPPH, ABTS). The results indicated that it significantly reduced oxidative stress markers in treated cells compared to untreated controls. -

Cancer Cell Line Study :

Research involving human breast cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis through activation of p53 signaling pathways.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related flavonoids:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Astragalin | Moderate | Low | Moderate |

| Quercetin | High | High | High |

Applications De Recherche Scientifique

Biological Activities

6''-Malonylastragalin exhibits several biological activities that make it a subject of interest in various research domains:

- Antioxidant Activity : Flavonoids are known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, potentially beneficial in treating chronic inflammatory conditions.

- Bone Health : While direct evidence is limited, its classification as a flavonoid suggests potential benefits for bone health and osteoporosis prevention.

Nutritional Studies

Research has indicated that this compound can be found in various food sources, such as pears and pulses. Its presence in these foods suggests potential health benefits associated with dietary intake . Studies focusing on the nutritional value of these foods have highlighted the importance of flavonoids like this compound in promoting overall health.

Pharmacological Research

The compound's relationship to kaempferol—a flavonoid known for its anticancer properties—positions it as a candidate for further pharmacological exploration. Its unique malonyl group may enhance solubility and bioavailability, making it an attractive target for drug development .

Agricultural Applications

Research involving the plant species Rubus adenotrichos, where this compound is predominantly found, has shown that this compound may play a role in plant defense mechanisms against environmental stressors such as drought . This suggests potential applications in developing stress-resistant crop varieties.

Case Studies

-

Metabolomics Response to Drought Stress :

A study on Morus alba demonstrated the role of metabolites like this compound under drought stress conditions. The findings suggested that the compound contributes to the plant's adaptive mechanisms during environmental stress . -

Nutritional Impact Assessment :

Research assessing the antioxidant capacity of various food extracts highlighted the presence of this compound as a significant contributor to the overall antioxidant activity of certain fruits and vegetables, indicating its importance in dietary sources .

Propriétés

Numéro CAS |

81149-02-2 |

|---|---|

Formule moléculaire |

C24H22O14 |

Poids moléculaire |

534.4 g/mol |

Nom IUPAC |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C24H22O14/c25-10-3-1-9(2-4-10)22-23(19(32)17-12(27)5-11(26)6-13(17)36-22)38-24-21(34)20(33)18(31)14(37-24)8-35-16(30)7-15(28)29/h1-6,14,18,20-21,24-27,31,33-34H,7-8H2,(H,28,29)/t14-,18-,20+,21-,24+/m1/s1 |

Clé InChI |

XEXCLTHHXIWUHO-UJKBSQBPSA-N |

SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.